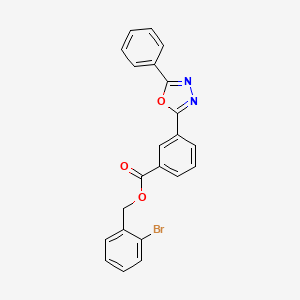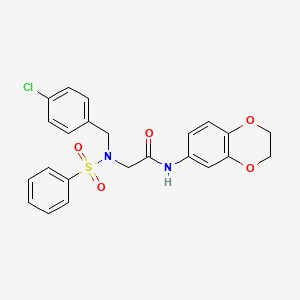![molecular formula C18H27N3O B5221454 1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5221454.png)
1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone, also known as MPPE, is a synthetic compound that has been widely used in scientific research. It is a member of the piperazine family and is structurally similar to other psychoactive substances like MDMA and MDA. MPPE has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of 1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone is not fully understood. However, it is believed to act as a serotonin and dopamine reuptake inhibitor, similar to other psychoactive substances like MDMA and MDA. 1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone may also interact with other neurotransmitter systems like the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects:
1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. It has also been shown to modulate the activity of various neuropeptides and hormones like corticotropin-releasing factor and oxytocin. 1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone may also have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its well-established synthesis method and chemical properties. 1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone is also relatively stable and has a long shelf-life. However, one limitation is that its psychoactive effects may make it difficult to interpret experimental results. 1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone may also have potential safety concerns and ethical considerations.
Direcciones Futuras
There are several future directions for research on 1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential use as a treatment for drug addiction and withdrawal. 1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone may also have applications in the treatment of various neurological and psychiatric disorders like anxiety, depression, and schizophrenia. Further research is needed to fully understand the mechanism of action of 1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-(1-methyl-4-piperidinyl)-1-piperazine with 4-chloroacetophenone in the presence of a base like sodium hydride or potassium carbonate. The resulting product is then purified using techniques like column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.
Propiedades
IUPAC Name |
1-[4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15(22)16-3-5-17(6-4-16)20-11-13-21(14-12-20)18-7-9-19(2)10-8-18/h3-6,18H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRDDASXRUSSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4',4',6,6-tetramethyl-3-(1-naphthyl)-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5221388.png)
![ethyl {[4-(acetylamino)phenyl]amino}(oxo)acetate](/img/structure/B5221398.png)
![{2-[2-(benzylthio)-1H-benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5221403.png)

![4,4,5,5,5-pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5221407.png)

![propyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5221417.png)
![3-[(diphenylacetyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5221418.png)
![2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-1,3,4-trimethylbenzene](/img/structure/B5221428.png)

![2-[3-(benzyloxy)-4-methoxybenzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5221447.png)
![ethyl 2-[(3-chlorobenzoyl)amino]-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5221456.png)
![1-ethyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5221469.png)
